An In-depth Technical Guide to the Chemical Properties of 3-Benzothiazol-2-yl-phenylamine
An In-depth Technical Guide to the Chemical Properties of 3-Benzothiazol-2-yl-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzothiazol-2-yl-phenylamine, a member of the benzothiazole aniline family, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The benzothiazole moiety is a recognized pharmacophore present in a variety of biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of 3-Benzothiazol-2-yl-phenylamine, with a focus on data relevant to research and development.
Chemical and Physical Properties
While specific experimental data for 3-Benzothiazol-2-yl-phenylamine is not extensively reported in publicly available literature, the fundamental properties can be summarized. For comparative purposes, data for the isomeric 2-Benzothiazol-2-yl-phenylamine and 4-Benzothiazol-2-yl-phenylamine are included where available.
Table 1: General Chemical Properties
| Property | Value | Source |
| IUPAC Name | 3-(1,3-Benzothiazol-2-yl)aniline | N/A |
| Synonyms | 3-(Benzo[d]thiazol-2-yl)aniline, 3-(2-Benzothiazolyl)aniline | [1] |
| CAS Number | 41230-21-1 | [2][3] |
| Molecular Formula | C₁₃H₁₀N₂S | |
| Molecular Weight | 226.30 g/mol | [3] |
Table 2: Physicochemical Properties (Experimental Data for 3-Isomer Not Available)
| Property | 3-Benzothiazol-2-yl-phenylamine | 2-Benzothiazol-2-yl-phenylamine (for comparison) | 4-Benzothiazol-2-yl-phenylamine (for comparison) |
| Melting Point | Data not available | Data not available | 150-153 °C |
| Boiling Point | Data not available | Data not available | 423.3 °C at 760 mmHg |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol; likely insoluble in water. | Data not available | Data not available |
Spectral Data
Table 3: Expected Spectral Characteristics
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzothiazole and phenylamine rings would appear in the range of δ 7.0-8.5 ppm. The amine (-NH₂) protons would likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-155 ppm region. The carbon of the C=N bond in the thiazole ring would be expected at a lower field. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-S stretching would be observed. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z = 226.30. |
Experimental Protocols: Synthesis of Benzothiazole Aniline Derivatives
A common and versatile method for the synthesis of 2-aryl-benzothiazoles is the condensation of an aromatic aldehyde with 2-aminothiophenol. For the synthesis of 3-Benzothiazol-2-yl-phenylamine, a plausible route involves the reaction of 2-aminothiophenol with 3-aminobenzaldehyde.
General Synthesis Protocol
Reaction: Condensation of 2-aminothiophenol with 3-aminobenzaldehyde.
Materials:
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2-aminothiophenol
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3-aminobenzaldehyde
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Oxidizing agent (e.g., air, dimethyl sulfoxide (DMSO))
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Solvent (e.g., ethanol, methanol, or a higher boiling point solvent like N,N-dimethylformamide (DMF))
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Catalyst (optional, e.g., an acid or base catalyst)
Procedure:
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In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and 3-aminobenzaldehyde (1 equivalent) in a suitable solvent.
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The reaction can be promoted by an oxidizing agent. Often, bubbling air through the reaction mixture is sufficient. Alternatively, DMSO can serve as both the solvent and the oxidant at elevated temperatures.
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The reaction mixture is typically heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Melting point analysis should also be performed.
Logical Relationships in Synthesis
The synthesis of 3-Benzothiazol-2-yl-phenylamine follows a logical progression of chemical transformations. This can be visualized as a workflow.
Caption: Synthetic workflow for 3-Benzothiazol-2-yl-phenylamine.
Potential Biological Activity and Signaling Pathways
Derivatives of benzothiazole aniline are known for their significant biological activities, particularly as anticancer agents.[4][5] While no specific signaling pathway has been elucidated for 3-Benzothiazol-2-yl-phenylamine, the mechanism of action for related isomers often involves intercalation with DNA or inhibition of key enzymes. For example, some benzothiazole derivatives have been shown to inhibit Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the endocannabinoid signaling pathway.
The general proposed mechanism for the anticancer activity of some aminobenzothiazoles involves metabolic activation by cytochrome P450 enzymes (specifically CYP1A1) to form reactive electrophilic species. These metabolites can then form covalent adducts with DNA, leading to cell cycle arrest and apoptosis.
Caption: Proposed anticancer mechanism for aminobenzothiazoles.
Conclusion
3-Benzothiazol-2-yl-phenylamine is a compound with significant potential in drug discovery and materials science. While a comprehensive experimental characterization of this specific isomer is lacking in the current literature, this guide provides a framework based on the known chemistry of related benzothiazole anilines. The detailed synthesis protocol and the overview of potential biological mechanisms offer a solid starting point for researchers interested in exploring the properties and applications of this promising molecule. Further research is warranted to fully elucidate the physicochemical properties and biological activity of 3-Benzothiazol-2-yl-phenylamine.
References
- 1. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-(1,3-BENZOTHIAZOL-2-YL)ANILINE - CAS:41230-21-1 - 如吉生物科技 [shruji.com]
- 4. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
